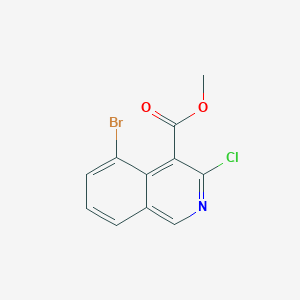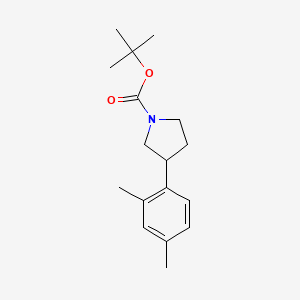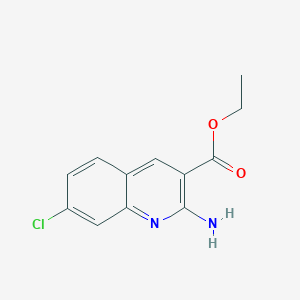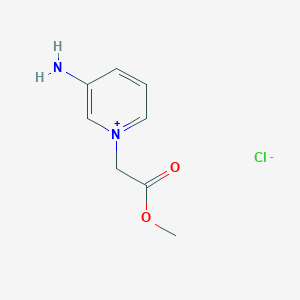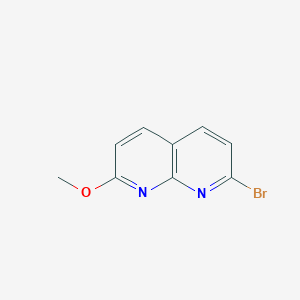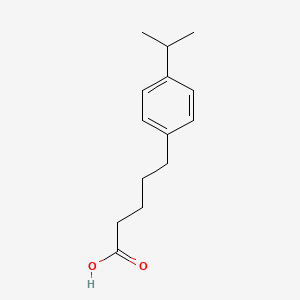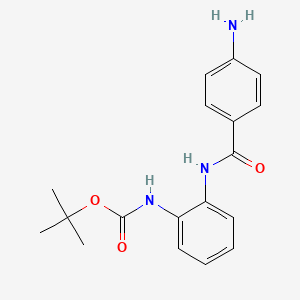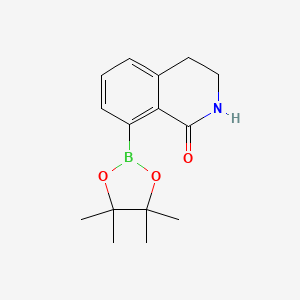![molecular formula C9H14O2S B13670462 6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)
6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxa-2-thiaspiro[45]decane-9-carbaldehyde is a unique spiro compound characterized by its distinct molecular structure, which includes an oxygen and sulfur atom within its spirocyclic framework
Méthodes De Préparation
The synthesis of 6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde typically involves radical chemistry techniques. One common method includes the use of carbohydrate spiro-heterocycles via radical cascade reactions. These reactions often involve hydrogen atom transfer (HAT) processes initiated by radicals such as C (sp3)-, C (sp2)-, O-, or N-radicals . The construction of the heterocyclic rings is achieved through cyclization reactions, such as 5-exo-trig or 6-exo-trig cyclization .
Analyse Des Réactions Chimiques
6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group into a carboxylic acid.
Reduction: Reducing agents can be used to convert the aldehyde group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The spirocyclic structure also contributes to its unique reactivity and interactions.
Comparaison Avec Des Composés Similaires
6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde can be compared with other spiro compounds, such as:
These compounds share similar spirocyclic frameworks but differ in their functional groups and specific applications. The presence of the aldehyde group in this compound makes it particularly unique and versatile for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H14O2S |
|---|---|
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
6-oxa-2-thiaspiro[4.5]decane-9-carbaldehyde |
InChI |
InChI=1S/C9H14O2S/c10-6-8-1-3-11-9(5-8)2-4-12-7-9/h6,8H,1-5,7H2 |
Clé InChI |
IYELQQYFUIQLFG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(CCSC2)CC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


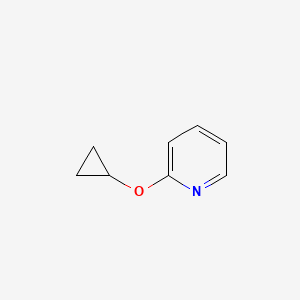
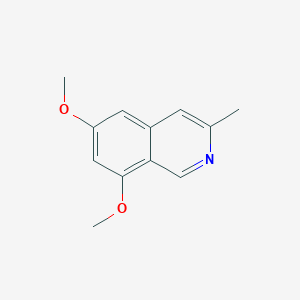
![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)
